N-(2-Furylmethyl)-1-butanamine hydrochloride
Description
Contextualization within Furan (B31954) and Aliphatic Amine Chemistry
Furan is a five-membered aromatic heterocycle containing an oxygen atom, which imparts distinct reactivity compared to its carbocyclic analogue, benzene. The furan ring is susceptible to various electrophilic substitution reactions and can also participate in cycloaddition reactions. The 2-furylmethyl group, also known as the furfuryl group, is a common building block derived from biomass sources, particularly from the dehydration of pentose (B10789219) sugars to form furfural (B47365).
Aliphatic amines are organic compounds characterized by a nitrogen atom bonded to at least one alkyl group. The nitrogen's lone pair of electrons makes amines basic and nucleophilic, allowing them to participate in a wide array of chemical transformations. The combination of a furfuryl group with an aliphatic amine, such as 1-butanamine, results in a secondary amine with a unique electronic and structural profile. The furan ring can influence the properties of the amine, and conversely, the amine substituent can affect the reactivity of the furan ring.
Significance of Amine Functionalities in Organic Synthesis
Amine functionalities are of paramount importance in organic synthesis due to their versatile reactivity. biosynth.com They serve as key intermediates in the formation of a multitude of other functional groups and are integral to the construction of complex molecular architectures. spectrabase.com Amines can act as bases, nucleophiles, and directing groups in various chemical reactions. Their ability to form amides, imines, and enamines, and to participate in substitution and condensation reactions makes them indispensable tools for synthetic chemists. spectrabase.com In the context of N-(2-Furylmethyl)-1-butanamine hydrochloride, the amine group is protonated to form a hydrochloride salt, which often improves the compound's stability and solubility in certain solvents.
Current Research Landscape of this compound and Analogues
Research into N-substituted furfurylamines is often driven by their potential applications in medicinal chemistry and materials science. While specific research on this compound is not extensively documented in publicly available literature, the broader class of N-substituted furfurylamines is of interest. Studies in this area often focus on the development of efficient synthetic methods, such as reductive amination of furfural and its derivatives, to access a diverse range of these compounds. sctunisie.org The investigation of their biological activities and potential as ligands or synthons for further chemical transformations is an ongoing area of exploration. The hydrochloride salt form is particularly relevant for compounds being investigated for their pharmacological potential, as it can enhance their handling and formulation properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-2-3-6-10-8-9-5-4-7-11-9;/h4-5,7,10H,2-3,6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSJAFKMAUEYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CO1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Furylmethyl 1 Butanamine Hydrochloride
Strategies for Amine Formation via Reductive Amination
Reductive amination is a widely utilized and efficient method for the formation of C-N bonds and is a key strategy for synthesizing secondary amines like N-(2-Furylmethyl)-1-butanamine. mdpi.com This process typically involves the reaction of a carbonyl compound with a primary amine to form an imine intermediate, which is then reduced to the corresponding secondary amine. libretexts.org
In the synthesis of N-(2-Furylmethyl)-1-butanamine, furfural (B47365) serves as the carbonyl-containing precursor and n-butylamine is the primary amine. The reaction proceeds in two main steps:
Imine Formation: Furfural reacts with n-butylamine in a condensation reaction to form the N-furfurylidenebutan-1-imine intermediate. This step is often catalyzed by mild acid and may involve the removal of water to drive the equilibrium towards the imine product.
Reduction: The resulting imine is then reduced to the target secondary amine, N-(2-Furylmethyl)-1-butanamine. A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity, reactivity, and reaction conditions.
Commonly used reducing agents for this type of transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation (H₂ with a metal catalyst such as palladium, platinum, or nickel). mdpi.comresearchgate.net The choice of reducing agent can influence the reaction conditions, such as solvent, temperature, and pH. For instance, catalytic hydrogenation often requires elevated pressures and temperatures. chemrxiv.orgrsc.org
The efficiency of the reductive amination of furfural is a subject of ongoing research, with various catalytic systems being developed to improve yields and selectivity. rsc.org
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol or ethanol (B145695) solvent, room temperature | Mild conditions, readily available | Can reduce the starting aldehyde if not controlled |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane or dichloroethane solvent, room temperature | Mild, selective for imines over aldehydes | More expensive than NaBH₄ |
| Catalytic Hydrogenation (H₂/Catalyst) | Various solvents, elevated pressure and temperature | High atom economy, clean reaction | Requires specialized equipment for handling hydrogen gas |
Approaches to N-Alkylation Utilizing Furan-Containing Precursors
An alternative to reductive amination is the N-alkylation of a primary amine with a furan-containing precursor that has a suitable leaving group. researchgate.net In this approach, n-butylamine acts as the nucleophile, and a derivative of furfuryl alcohol, such as furfuryl chloride, serves as the electrophile.
The reaction is a nucleophilic substitution where the lone pair of electrons on the nitrogen atom of n-butylamine attacks the carbon atom bearing the leaving group (e.g., chloride), displacing it to form the C-N bond of the secondary amine.
A primary challenge with this method is the potential for over-alkylation, where the newly formed secondary amine can react further with the furfuryl precursor to form a tertiary amine. researchgate.net To favor the desired mono-alkylation, reaction conditions must be carefully controlled. This can be achieved by using a large excess of the primary amine or by slowly adding the alkylating agent to the reaction mixture. Cesium hydroxide (B78521) has been reported to promote selective N-monoalkylation of primary amines. organic-chemistry.org
Derivatization from N-(2-Furylmethyl)-1-butanamine (Free Base)
Once the free base, N-(2-Furylmethyl)-1-butanamine, has been synthesized by either reductive amination or N-alkylation, the final step is its conversion to the hydrochloride salt. This is a straightforward acid-base reaction where the basic amine reacts with hydrochloric acid (HCl). youtube.comspectroscopyonline.com
The lone pair of electrons on the nitrogen atom of the amine accepts a proton (H⁺) from the hydrochloric acid, forming an ammonium (B1175870) cation. The chloride ion (Cl⁻) from the HCl then forms an ionic bond with the positively charged nitrogen, resulting in the N-(2-Furylmethyl)-1-butanamine hydrochloride salt. spectroscopyonline.com This reaction is typically carried out by dissolving the free base in a suitable organic solvent, such as diethyl ether or isopropanol, and then adding a solution of HCl in the same or a compatible solvent. The resulting salt, being less soluble in the organic solvent, often precipitates out of the solution and can be collected by filtration. spectroscopyonline.com
General Synthesis of Secondary Amines and its Relevance
The methods used to synthesize N-(2-Furylmethyl)-1-butanamine are representative of general strategies for the synthesis of secondary amines. The two primary approaches, reductive amination and N-alkylation, are fundamental reactions in organic chemistry for the formation of C-N bonds. researchgate.net
Reductive Amination: This is often the preferred method due to its high efficiency and the wide availability of starting aldehydes, ketones, and primary amines. libretexts.org
N-Alkylation: While conceptually simple, this method can be complicated by the potential for multiple alkylations, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. researchgate.netorganic-chemistry.org
Other methods for synthesizing secondary amines, although less direct for this specific target molecule, include the reduction of N-substituted amides and the Gabriel synthesis followed by alkylation. The choice of synthetic route often depends on the availability of starting materials, desired scale of the reaction, and the need to control selectivity.
Mechanistic Investigations of Chemical Transformations
Reaction Pathways of the Secondary Amine Moiety
The secondary amine group in N-(2-Furylmethyl)-1-butanamine is a key functional center, characterized by the lone pair of electrons on the nitrogen atom. This feature makes it both nucleophilic and basic, dictating its primary reaction pathways.
As chemical bases, amines like N-(2-Furylmethyl)-1-butanamine readily react with acids to form salts. chemicalbook.com In the presence of an acid such as hydrochloric acid, the nitrogen atom is protonated to form N-(2-Furylmethyl)-1-butanaminium chloride, the hydrochloride salt. This acid-base reaction is typically exothermic. chemicalbook.com
The nucleophilicity of the secondary amine allows it to participate in N-alkylation reactions. When treated with alkyl halides, further substitution occurs at the nitrogen atom, leading to the formation of a tertiary amine. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. However, this process can be difficult to control, as the resulting tertiary amine can also act as a nucleophile, reacting with additional alkyl halide to form a quaternary ammonium (B1175870) salt. libretexts.org
Another characteristic reaction is acylation. Secondary amines react with acylating agents such as acyl chlorides or acid anhydrides to form N,N-disubstituted amides. This reaction, often conducted in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl), is a robust method for forming stable amide bonds. mnstate.educommonorganicchemistry.com
Reactivity Studies of the Furan (B31954) Ring System under Various Conditions
The furan ring is an electron-rich aromatic heterocycle that exhibits a unique reactivity profile, distinct from that of benzene. While it can undergo electrophilic aromatic substitution, it is also prone to reactions that involve dearomatization, such as cycloadditions and ring-opening. pharmaguideline.com
Under strongly acidic conditions, the furan moiety is susceptible to protonation, which can lead to polymerization or hydrolytic ring-opening. pharmaguideline.com This reaction pathway cleaves the furan ring to yield 1,4-dicarbonyl compounds. The presence of water and the nature of the acid catalyst are determining factors in promoting ring-opening over polymerization. nih.govresearchgate.net For instance, the acid-catalyzed polymerization of the related furfuryl alcohol is often accompanied by ring-opening side reactions that introduce ketone and ester functionalities into the polymer structure. nih.gov
The furan ring can also act as a diene in Diels-Alder reactions, reacting with various dienophiles to form bicyclic adducts. This reactivity highlights the less aromatic character of furan compared to other heterocycles like thiophene (B33073) or pyrrole (B145914).
Furthermore, the furan ring can be functionalized through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, for example, can activate the C-H bonds of the furan ring (typically at the C5 position) for arylation with aryl halides, providing a pathway to more complex substituted furans. mdpi.comresearchgate.net
Formation and Reactivity of Imines Derived from N-(2-Furylmethyl)-1-butanamine
The reaction of aldehydes and ketones with amines is a fundamental transformation. Primary amines react to form imines (Schiff bases). However, secondary amines, such as N-(2-Furylmethyl)-1-butanamine, cannot form stable neutral imines because they lack a second hydrogen on the nitrogen atom to be eliminated. libretexts.orglibretexts.org
Instead, the reaction of a secondary amine with a carbonyl compound under acidic catalysis proceeds through nucleophilic addition to form a carbinolamine intermediate. Subsequent elimination of water leads to the formation of a positively charged iminium ion . libretexts.orglibretexts.org
| Step | Description |
| 1 | Nucleophilic attack of the secondary amine on the protonated carbonyl carbon. |
| 2 | Proton transfer to form a carbinolamine intermediate. |
| 3 | Protonation of the hydroxyl group to form a good leaving group (water). |
| 4 | Elimination of water, with the nitrogen lone pair forming a C=N double bond, resulting in a resonance-stabilized iminium cation. |
This table is based on established mechanisms of imine and enamine formation. libretexts.orglibretexts.orgmasterorganicchemistry.com
This iminium ion is a reactive electrophilic intermediate. If there is an alpha-proton on a carbon atom originating from the carbonyl compound, a base can remove it to yield an enamine (an alkene adjacent to an amine). libretexts.orgyoutube.com Enamines are valuable synthetic intermediates, acting as nucleophiles in reactions like alkylation and acylation at the α-carbon.
Exploration of Amide Bond Formation with Related Amino-Furan Structures
Amide bond formation is one of the most important reactions in organic synthesis. For a secondary amine like N-(2-Furylmethyl)-1-butanamine, this is typically achieved by reaction with a carboxylic acid derivative.
The most common and efficient method is the Schotten-Baumann reaction, which involves the acylation of the amine using an acyl chloride in the presence of a base. fishersci.co.uk The base (e.g., pyridine (B92270) or triethylamine) is necessary to neutralize the hydrochloric acid generated during the reaction. commonorganicchemistry.comfishersci.co.uk This drives the reaction to completion.
| Parameter | Condition | Purpose |
| Amine | N-(2-Furylmethyl)-1-butanamine | Nucleophile |
| Acylating Agent | Acyl Chloride (R-COCl) | Electrophile |
| Base | Triethylamine, Pyridine, or aq. NaOH | Acid Scavenger |
| Solvent | Aprotic (e.g., DCM, THF) | Reaction Medium |
| Temperature | Room Temperature | Standard Condition |
This table outlines typical conditions for the Schotten-Baumann reaction. commonorganicchemistry.comfishersci.co.uk
Alternatively, carboxylic acids can be coupled directly with the amine using activating agents. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. fishersci.co.uk
Stereochemical Considerations in Synthetic Pathways
While N-(2-Furylmethyl)-1-butanamine itself is achiral, stereochemical considerations become important when it is synthesized from chiral precursors or when it is used as a reactant to generate products with new stereocenters.
For instance, in the synthesis of related tetrahydrofuran (B95107) structures, which can be derived from furan precursors, intramolecular SN2 reactions are often employed to form the cyclic ether. nih.gov The stereochemistry of the starting material, typically a diol or halo-alcohol, directly dictates the relative stereochemistry of the substituents on the resulting tetrahydrofuran ring. nih.gov
Furthermore, reactions involving the furan ring or the side chain can introduce chirality. For example, asymmetric hydrogenation of a C=C bond within a substituent on the furan ring, or an asymmetric reduction of a ketone derived from the butanamine side chain, would require stereoselective catalysts to control the formation of a specific enantiomer or diastereomer. The development of stereoselective methods for the synthesis of complex molecules containing furan or amine moieties is an active area of research. rsc.org
Metal-Catalyzed Reactions and their Mechanisms, e.g., Borrowing Hydrogen Methodology
Metal catalysis offers powerful tools for forming new bonds and transforming functional groups with high efficiency and selectivity. N-(2-Furylmethyl)-1-butanamine and related structures can participate in several important metal-catalyzed transformations.
Borrowing Hydrogen Methodology:
The "borrowing hydrogen" (or hydrogen autotransfer) methodology is an environmentally benign process for forming C-N bonds using alcohols as alkylating agents, with water as the only byproduct. The mechanism involves a temporary "borrowing" of hydrogen from an alcohol by a metal catalyst (typically Ruthenium or Iridium) to form a transient aldehyde or ketone.
The mechanistic cycle generally proceeds as follows:
Dehydrogenation: The metal catalyst oxidizes the alcohol to an aldehyde, storing the hydrogen on the metal complex.
Condensation: The in-situ generated aldehyde reacts with an amine (like furfurylamine) to form an imine intermediate. researchgate.net
Hydrogenation: The metal-hydride complex then reduces the imine to form the new, more substituted amine, regenerating the active catalyst.
While this process is highly efficient for many amines, studies have shown that the reactivity can be lower when using furfurylamine (B118560) under certain conditions, potentially due to coordination of the furan oxygen to the metal center or the inherent reactivity of the furan ring.
| Catalyst | Support | Temp (°C) | H₂ Pressure (MPa) | Selectivity (%) |
| Rh | Al₂O₃ | 80 | 2 | ~92 |
| Ru | PVP/HAP | - | - | High Activity |
| Pd | NPs | RT | - | 97 (Yield) |
| Raney Ni | - | 130 | 2 | 96.3 |
This table summarizes findings from various studies on the reductive amination of furfural, a related transformation. researchgate.netsandermanpub.netresearchgate.net
Palladium-Catalyzed Cross-Coupling:
The furan ring is amenable to direct C-H activation and arylation reactions catalyzed by palladium complexes. mdpi.comresearchgate.net Typically, the C-H bond at the 5-position of the furan ring is selectively functionalized in reactions with aryl halides. This allows for the synthesis of 5-aryl-2-substituted furans, which are important structural motifs. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by C-H activation/deprotonation of the furan, and finally reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.orgmdpi.com
Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular structure of N-(2-Furylmethyl)-1-butanamine hydrochloride in solution. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, enabling the precise assignment of the molecular framework.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the furylmethyl and butanamine moieties would be observed. The aromatic protons of the furan (B31954) ring are expected to appear in the downfield region, typically between δ 6.0 and 7.5 ppm. The methylene (B1212753) protons adjacent to the furan ring and the nitrogen atom would also exhibit characteristic chemical shifts. The aliphatic protons of the butyl chain would resonate in the upfield region of the spectrum. The integration of these signals provides a quantitative measure of the number of protons in each unique environment, while the coupling patterns (e.g., doublets, triplets, multiplets) reveal the connectivity between adjacent protons.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the furan ring would be significantly different from those in the aliphatic butyl chain, allowing for their unambiguous assignment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Furan H-5 | ~7.4 | d |
| Furan H-3 | ~6.3 | dd |
| Furan H-4 | ~6.2 | dd |
| Furylmethyl CH₂ | ~3.8 | s |
| N-CH₂ (butyl) | ~2.6 | t |
| Butyl CH₂ (β) | ~1.5 | m |
| Butyl CH₂ (γ) | ~1.3 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Furan C-2 | ~152 |
| Furan C-5 | ~142 |
| Furan C-3 | ~110 |
| Furan C-4 | ~107 |
| Furylmethyl CH₂ | ~45 |
| N-CH₂ (butyl) | ~48 |
| Butyl CH₂ (β) | ~31 |
| Butyl CH₂ (γ) | ~20 |
Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to generate the protonated molecular ion [M+H]⁺. The high-resolution mass measurement of this ion would allow for the determination of the exact molecular formula.
Fragmentation of the parent ion within the mass spectrometer provides a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected. A primary fragmentation would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable furfuryl cation (m/z 81) and a butanamine radical cation. Another significant fragmentation pathway could be the loss of the butyl chain, resulting in a prominent peak corresponding to the furylmethylamine fragment.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| [M+H]⁺ | Protonated molecular ion |
| 81 | Furfuryl cation |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. researchgate.net For this compound, these methods would provide characteristic vibrational frequencies corresponding to the furan ring, the secondary amine, and the alkyl chain.
The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the furan ring at approximately 3100 cm⁻¹, and the C-H stretching of the aliphatic butyl group in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the furan ring would appear around 1500-1600 cm⁻¹. A significant band corresponding to the N-H stretching of the secondary ammonium (B1175870) hydrochloride would be observed as a broad absorption in the region of 2400-2800 cm⁻¹. The C-N stretching vibration would likely be found in the 1000-1200 cm⁻¹ range.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. nih.gov It would be especially useful for observing the symmetric vibrations of the furan ring and the C-C backbone of the butyl chain.
Table 4: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (Ammonium) | 2400-2800 (broad) | |
| C-H Stretch (Furan) | ~3100 | ~3100 |
| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 |
| C=C Stretch (Furan) | 1500-1600 | 1500-1600 |
X-ray Crystallography for Solid-State Structure Determination
For a definitive determination of the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the ammonium proton, the chloride anion, and potentially the furan oxygen atom. The resulting crystal structure would offer an unambiguous confirmation of the connectivity and conformation of the molecule in the solid phase.
Spectroscopic Probes for Reaction Intermediate Identification
In studying the chemical reactions of this compound, spectroscopic techniques can be employed to detect and characterize transient reaction intermediates. For instance, in situ NMR or IR spectroscopy can monitor the progress of a reaction in real-time. By observing the appearance and disappearance of specific signals, it is possible to identify the formation of short-lived species. For example, if the amine were to undergo a reaction, changes in the chemical shifts of the protons and carbons adjacent to the nitrogen atom in the NMR spectrum would be indicative of the formation of an intermediate.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Calculations of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions. For a molecule like N-(2-Furylmethyl)-1-butanamine hydrochloride, Density Functional Theory (DFT) is a commonly employed method that offers a balance between accuracy and computational cost.
Theoretical studies on related furan (B31954) derivatives have successfully used DFT to calculate a range of electronic structure descriptors. researchgate.net These calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then computing various parameters that describe the distribution and energy of electrons.
Key electronic properties that would be investigated for N-(2-Furylmethyl)-1-butanamine include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For N-(2-Furylmethyl)-1-butanamine, the nitrogen atom and the oxygen atom of the furan ring would be expected to be electron-rich sites.
A hypothetical table of calculated electronic properties for N-(2-Furylmethyl)-1-butanamine, based on typical values for similar molecules, is presented below.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | 0.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 7.0 eV | Chemical stability and reactivity |
| Electronegativity (χ) | 3.0 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 3.5 eV | Resistance to change in electron distribution |
Note: The values in this table are illustrative and not based on actual calculations for this compound.
Energy Landscape and Conformational Analysis
The flexibility of the butyl chain and the rotational freedom around the bond connecting the furan ring to the aminomethyl group mean that N-(2-Furylmethyl)-1-butanamine can exist in multiple conformations. Understanding the relative energies of these conformers is essential, as the most stable conformer will be the most populated at equilibrium and will largely determine the molecule's observed properties.
Computational studies on the simpler analogue, furfurylamine (B118560), have revealed the existence of different stable conformers. mdpi.com An analysis of furfurylamine using gas-phase electron diffraction and theoretical calculations identified a mixture of two conformers at 298 K. mdpi.com The predominant conformer (87%) is a gauche form, while a syn conformer, where the C-N bond is aligned with the furan ring's double bond, accounts for the remaining 13%. mdpi.com
For N-(2-Furylmethyl)-1-butanamine, a potential energy surface scan would be performed by systematically rotating the key dihedral angles (e.g., C-C bonds in the butyl chain and the C-C-N-C angle) and calculating the energy at each step. This process would identify the low-energy conformers (local minima) and the energy barriers (transition states) between them.
| Conformer of Furfurylamine | CCCN Torsion Angle (φ) | Population at 298 K | Relative Stability |
| Gauche | 114° | 87% | More Stable |
| Syn | 0° | 13% | Less Stable |
Data sourced from a computational study on furfurylamine. mdpi.com
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the modeling of reaction pathways and the characterization of transition states. For N-(2-Furylmethyl)-1-butanamine, this could involve studying its synthesis, such as the reductive amination of furfural (B47365) with 1-butanamine, or its potential degradation pathways.
The reductive amination of furfural to produce furfurylamine is a well-studied reaction that proceeds through the formation of an imine intermediate, which is then hydrogenated. chemrxiv.org Theoretical modeling of this process would involve:
Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants (furfural, 1-butanamine, H₂) and the final product.
Intermediate Identification: Modeling the formation of the imine intermediate.
Transition State Search: Locating the transition state structures for both the imine formation and its subsequent hydrogenation. The energy of the transition state determines the activation energy of the reaction step.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation confirms that the identified transition state correctly connects the reactants (or intermediates) with the products.
Studies on the conversion of furfural on catalyst surfaces have used these methods to determine the most favorable reaction pathways. nih.gov For example, DFT calculations can elucidate whether the reaction proceeds via hydrogenation of the carbonyl group first, followed by amination, or via imine formation followed by hydrogenation.
Prediction of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. DFT methods are widely used to calculate vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. als-journal.comresearchgate.net
Vibrational Spectroscopy (FT-IR): By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding intensities can be generated. researchgate.net These calculated frequencies are often systematically scaled to account for approximations in the computational method and to improve agreement with experimental data. For this compound, characteristic vibrational modes would include N-H stretches, C-H stretches of the alkyl chain and furan ring, C-O-C stretching of the furan, and C-N stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. als-journal.com The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Comparing the predicted spectrum with the experimental one can aid in the assignment of peaks to specific atoms in the molecule.
| Spectroscopic Technique | Predicted Parameters | Information Gained |
| FT-IR | Vibrational Frequencies, Intensities | Identification of functional groups |
| ¹H NMR | Chemical Shifts, Coupling Constants | Chemical environment of hydrogen atoms |
| ¹³C NMR | Chemical Shifts | Carbon skeleton structure |
Molecular Interactions and Binding Studies (e.g., with catalysts)
Understanding how this compound interacts with other molecules, such as solvent molecules, catalysts, or biological macromolecules, is crucial for predicting its behavior in various environments. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second.
This approach has been extensively used to study the interaction of furan derivatives with the active sites of enzymes or proteins. mdpi.comnih.govbohrium.com In a typical molecular docking study, a 3D model of the target receptor (e.g., a catalyst surface or an enzyme) is used, and the ligand (N-(2-Furylmethyl)-1-butanamine) is allowed to explore different binding poses within the active site. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energy scores indicating more favorable interactions.
For instance, if investigating the interaction with a hydrogenation catalyst, docking simulations could reveal how the molecule adsorbs onto the catalyst surface, identifying which parts of the molecule (e.g., the furan ring or the amine group) are most involved in the interaction. These studies often highlight the importance of hydrogen bonds, van der Waals forces, and hydrophobic interactions in the binding process. bohrium.com
Applications in Advanced Organic Synthesis and Chemical Research
Building Block for Complex Heterocyclic Compounds
The furan (B31954) nucleus and the secondary amine group in N-(2-Furylmethyl)-1-butanamine hydrochloride make it an excellent precursor for the synthesis of a variety of complex heterocyclic compounds. One of the most notable applications is in the Paal-Knorr synthesis for the formation of N-substituted pyrroles. wikipedia.orgalfa-chemistry.comorganic-chemistry.org In this reaction, a 1,4-dicarbonyl compound reacts with a primary or secondary amine under acidic or neutral conditions to yield a substituted pyrrole (B145914). N-(2-Furylmethyl)-1-butanamine can act as the amine component, leading to the formation of N-(2-Furylmethyl)-N-butylpyrrole derivatives. The reaction proceeds through the formation of a hemiaminal followed by cyclization and dehydration to afford the aromatic pyrrole ring. alfa-chemistry.com
The versatility of the furfurylamine (B118560) scaffold is further demonstrated by its derivatives. For instance, 2-cyano-N-(furan-2-ylmethyl)acetamide, derived from furfurylamine, can undergo cyclocondensation reactions with various reagents to furnish pyridinone derivatives. derpharmachemica.com This highlights the potential of N-(2-Furylmethyl)-1-butanamine to be chemically modified and then utilized in the construction of a broader range of heterocyclic systems.
| Starting Material | Reagent | Resulting Heterocycle | Reaction Type |
| 1,4-Diketone | N-(2-Furylmethyl)-1-butanamine | N-substituted pyrrole | Paal-Knorr Synthesis |
| 2-Cyano-N-(furan-2-ylmethyl)acetamide | Acetylacetone | Pyridinone derivative | Cyclocondensation |
| 2-Cyano-N-(furan-2-ylmethyl)acetamide | Benzoylacetone | Pyridinone derivative | Cyclocondensation |
| 2-Cyano-N-(furan-2-ylmethyl)acetamide | Ethyl acetoacetate | Pyridinone derivative | Cyclocondensation |
Precursor in the Synthesis of Diverse Amine Derivatives
This compound is fundamentally a derivative of furfurylamine, which itself is a key precursor in the synthesis of a wide range of amine derivatives. The most common method for the synthesis of furfurylamines is the reductive amination of furfural (B47365), a bio-based aldehyde. taylorfrancis.comrsc.orgresearchgate.net This process involves the reaction of furfural with a primary amine, such as butylamine, in the presence of a reducing agent to form the corresponding secondary amine, N-(2-Furylmethyl)-1-butanamine. nih.gov
This synthetic route is highly adaptable, allowing for the creation of a diverse library of N-substituted furfurylamines by simply varying the primary amine used in the reaction. These derivatives are valuable intermediates in medicinal chemistry and materials science. For example, N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives have shown promising antimicrobial activities. nih.gov The ability to readily synthesize a variety of furfurylamine derivatives underscores the role of N-(2-Furylmethyl)-1-butanamine as a representative of a class of precursors for more complex amine structures.
| Aldehyde | Amine | Catalyst/Reducing Agent | Product |
| Furfural | Butylamine | H₂/Catalyst | N-(2-Furylmethyl)-1-butanamine |
| 5-Hydroxymethylfurfural | Aniline | Pd/C | N-(5-(hydroxymethyl)furan-2-yl)methyl)aniline |
| Furfural | Ammonia | Rh/Al₂O₃ | Furfurylamine |
| 5-Acetoxymethylfurfural | Aniline | CuAlOₓ | N-((5-(acetoxymethyl)furan-2-yl)methyl)aniline |
Utility in Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov The presence of both a nucleophilic amine and a furan ring in N-(2-Furylmethyl)-1-butanamine makes it a suitable candidate for participation in such reactions.
A notable example is the bio-inspired furan-thiol-amine multicomponent reaction. nih.gov In this type of reaction, a furan compound, a thiol, and an amine can react together to form complex heterocyclic structures. While not specifically detailing the use of N-(2-Furylmethyl)-1-butanamine, this reaction exemplifies a strategy where the furan and amine functionalities could be exploited in an MCR. The furan can be activated to react with a thiol, and the amine can participate as a nucleophile, leading to the rapid assembly of intricate molecular frameworks. The efficiency and atom economy of MCRs make them highly attractive in diversity-oriented synthesis for the discovery of new bioactive compounds. nih.gov
Development of Novel Catalytic Systems Utilizing Furylmethylamine Ligands
The nitrogen atom of the amine and the oxygen atom of the furan ring in N-(2-Furylmethyl)-1-butanamine can act as chelating ligands for transition metals, forming stable complexes that can function as catalysts. The development of new catalytic systems is a cornerstone of modern chemical research, and ligands play a crucial role in determining the activity and selectivity of a metal catalyst.
While specific catalytic systems based on N-(2-Furylmethyl)-1-butanamine are not extensively documented, the principle is well-established with related structures. For instance, 2-furyl phosphines have been successfully employed as ligands in transition-metal-mediated organic synthesis, such as in palladium-catalyzed cross-coupling reactions. researchgate.net Similarly, iminopyrrole ligands, which can be synthesized from amines, are used in transition metal catalysis for olefin polymerization. cjcatal.com It is therefore plausible that N-(2-Furylmethyl)-1-butanamine and its derivatives could be used to create novel bidentate N,O-ligands for a variety of catalytic transformations, including C-C and C-N bond-forming reactions.
Role in the Synthesis of Chiral Compounds and Receptors
Chirality is a critical aspect in the design and synthesis of pharmaceuticals and other bioactive molecules, as different enantiomers of a chiral compound can have vastly different biological activities. yale.edu N-(2-Furylmethyl)-1-butanamine is a chiral molecule, with the stereocenter at the carbon atom to which the furan ring and the butylamino group are attached (assuming the butyl group is not n-butyl). The synthesis of enantiomerically pure chiral amines is a significant challenge in organic chemistry.
Several strategies can be employed for the synthesis of chiral amines like N-(2-Furylmethyl)-1-butanamine in an enantiomerically pure form. One common method is chiral resolution, where a racemic mixture of the amine is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. wikipedia.org Another powerful approach is asymmetric synthesis, which involves the use of chiral reagents or catalysts to selectively produce one enantiomer. For example, the use of N-tert-butanesulfinyl imines has become a widely adopted method for the asymmetric synthesis of a broad range of chiral amines with high stereoselectivity. nih.govbeilstein-journals.org
Enantiomerically pure N-(2-Furylmethyl)-1-butanamine and its derivatives can serve as valuable chiral building blocks for the synthesis of more complex chiral molecules, including ligands for chiral receptors. The specific three-dimensional arrangement of atoms in a chiral ligand is often crucial for its selective binding to a biological receptor, which is fundamental in drug discovery and development. usda.gov
Future Research Directions and Unexplored Avenues
Development of Enantioselective Synthetic Routes
The 1-butanamine portion of N-(2-Furylmethyl)-1-butanamine hydrochloride contains a chiral center, making the development of enantioselective synthetic routes a critical area of future research. The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical and fine chemical industries, as different enantiomers of a molecule can exhibit distinct biological activities.
Future investigations could focus on several established and emerging strategies for asymmetric synthesis. Transition metal-catalyzed asymmetric hydrogenation of prochiral imines is a powerful and direct method for producing chiral amines. digitellinc.com This could involve the synthesis of a suitable imine precursor to N-(2-Furylmethyl)-1-butanamine, followed by hydrogenation using a chiral catalyst, for example, one based on iridium or rhodium with chiral phosphorus ligands.
Biocatalysis offers another promising avenue. Engineered amine dehydrogenases (AmDHs) and transaminases are increasingly used for the asymmetric synthesis of chiral amines from ketones. rsc.org A potential route could involve the reductive amination of a ketone precursor with furfurylamine (B118560) using a stereoselective enzyme. Furthermore, biocatalytic carbene N-H insertion, employing engineered hemoproteins like myoglobin, could be explored for the asymmetric synthesis of a broad range of chiral amines. wikipedia.org
Organocatalysis also presents a viable approach. Chiral phosphoric acids or other organocatalysts could be employed to catalyze the enantioselective reductive amination of a suitable ketone with furfurylamine. The development of such routes would not only provide access to the individual enantiomers of this compound for stereochemical studies but also pave the way for their potential application in asymmetric catalysis or as chiral building blocks.
Investigation of Novel Reactivity Patterns
The furan (B31954) ring in this compound is an electron-rich heterocycle that can participate in a variety of chemical transformations. Future research should aim to explore novel reactivity patterns of this furan-amine scaffold.
The furan moiety is known to undergo Diels-Alder reactions, acting as a diene. ksu.edu.sa Investigating the Diels-Alder reactivity of this compound with various dienophiles could lead to the synthesis of complex polycyclic structures. The proximity of the amine functionality could potentially influence the stereoselectivity of these cycloadditions.
Furthermore, the furan ring is susceptible to electrophilic substitution, typically at the 5-position. allaboutchemistry.net However, the presence of the aminomethyl substituent at the 2-position will influence the regioselectivity of such reactions. A systematic study of electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, under carefully controlled conditions could yield a range of novel functionalized derivatives. allaboutchemistry.net
The interaction between the furan ring and the amine nitrogen also warrants investigation. For instance, intramolecular cyclization reactions could be explored. Under specific conditions, it might be possible to induce reactions that lead to the formation of novel bicyclic or polycyclic heterocyclic systems. The development of oxidative rearrangement reactions, which have been demonstrated for other furyl systems, could also provide new pathways to substituted furans and related heterocycles. nih.gov
Exploration of Sustainable and Green Chemistry Methodologies
Future synthetic strategies for this compound and its derivatives should prioritize the principles of green chemistry. This includes the use of renewable starting materials, atom-economical reactions, and environmentally benign solvents and catalysts.
Furfural (B47365), the precursor to the furfuryl group, is a key platform chemical derived from lignocellulosic biomass. mdpi.com This renewable origin makes the furan component of the target molecule inherently sustainable. Research could focus on developing synthetic routes that utilize biomass-derived starting materials for both the furan and the amine portions of the molecule.
The N-alkylation of amines with alcohols, often referred to as the "hydrogen borrowing" or "hydrogen autotransfer" methodology, is a green alternative to traditional alkylation methods as it produces water as the only byproduct. rsc.orgrsc.orgresearchgate.net Future work could explore the synthesis of N-(2-Furylmethyl)-1-butanamine via the reaction of furfurylamine with 1-butanol, or furfuryl alcohol with 1-butanamine, using efficient and recyclable heterogeneous catalysts. mdpi.com Catalytic systems based on non-precious metals like nickel or titanium hydroxide (B78521) are particularly attractive from an economic and environmental perspective. rsc.orgacs.org
Chemoenzymatic cascade reactions, which combine chemical and biological catalysis in a one-pot process, represent another promising green approach. rsc.org For instance, a process could be designed where a biomass-derived precursor is first converted to furfural via chemocatalysis, followed by an enzymatic reductive amination to yield the target amine.
Integration into Supramolecular Architectures
The furan and amine functionalities of this compound make it an interesting candidate for incorporation into supramolecular assemblies. The amine group can act as a hydrogen bond donor and acceptor, while the furan ring can participate in π-π stacking and CH-π interactions. nih.gov
Future research could explore the self-assembly of this compound or its derivatives into well-defined supramolecular structures such as gels, liquid crystals, or vesicles. The interplay of hydrogen bonding, π-stacking, and hydrophobic interactions could be fine-tuned by modifying the butyl chain or the furan ring.
The compound could also be used as a building block for the construction of more complex supramolecular systems. For example, it could be incorporated into macrocycles or cages that can act as hosts for guest molecules. The furan moiety can also be functionalized to introduce other recognition sites, further enhancing its potential in molecular recognition and sensing applications. The self-assembly of furan-modified cyclodextrins has been shown to form interlocked helical superstructures, highlighting the potential of the furan group in directing complex assembly processes. researchgate.net
Advanced Materials Design Utilizing the Furan-Amine Scaffold
The unique chemical properties of the furan-amine scaffold can be leveraged for the design of advanced materials with novel functionalities. The furan ring, in particular, is a versatile component in polymer chemistry.
Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics. rsc.orgnih.gov this compound could be explored as a monomer or a precursor to monomers for the synthesis of novel polymers. For instance, the amine functionality could be used to create polyamides or polyimines. The furan ring can also participate in reversible Diels-Alder reactions, which can be used to create self-healing polymers and recyclable thermosets. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
